molecular formula C13H20O2 B2877031 4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol CAS No. 909229-27-2

4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol

Cat. No.: B2877031
CAS No.: 909229-27-2
M. Wt: 208.301
InChI Key: UXXZFOORBVIFTF-UHFFFAOYSA-N
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Description

4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol is a butanol derivative featuring a 2,4-dimethylbenzyl ether substituent. This compound combines a hydroxyl group with an aromatic ether moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research. For example, describes the synthesis of 4-(3,4-bis(benzyloxy)phenyl)butan-1-ol using acid-catalyzed esterification and etherification steps, which could be adapted for the target compound by modifying the benzylating agent .

Potential applications of this compound include its use as a precursor in drug design, where the benzyloxy group may enhance lipophilicity or modulate biological activity. Similar compounds, such as glycyrrhetinate derivatives in , demonstrate the importance of aromatic ethers in improving pharmacokinetic properties .

Properties

IUPAC Name

4-[(2,4-dimethylphenyl)methoxy]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-11-5-6-13(12(2)9-11)10-15-8-4-3-7-14/h5-6,9,14H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXZFOORBVIFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)COCCCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol typically involves the reaction of 2,4-dimethylbenzyl chloride with butan-1-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

2,4-Dimethylbenzyl chloride+Butan-1-olNaOH, RefluxThis compound\text{2,4-Dimethylbenzyl chloride} + \text{Butan-1-ol} \xrightarrow{\text{NaOH, Reflux}} \text{this compound} 2,4-Dimethylbenzyl chloride+Butan-1-olNaOH, Reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. The 2,4-dimethylbenzyl group provides hydrophobic interactions, enhancing its binding affinity to certain targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural analogs of 4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol include benzyloxy-substituted butanols with varying substituents on the aromatic ring. Key examples from are:

Compound Substituents on Benzyl Group Melting Point Key NMR Features (1H/13C)
This compound 2,4-dimethyl Not reported Anticipated δ 2.3–2.5 (CH3), δ 4.5 (OCH2)
6d (Glycyrrhetinate analog) 2,6-dichloro 75%* δ 5.1 (OCH2), δ 7.3–7.5 (Ar-H)
6e (Glycyrrhetinate analog) 2,4-dichloro 71%* δ 5.0 (OCH2), δ 7.2–7.6 (Ar-H)
6f (Glycyrrhetinate analog) 4-bromo-2-fluoro 75%* δ 5.2 (OCH2), δ 7.1–7.8 (Ar-H)

Notes:

  • Melting points marked with * may represent percentage purity rather than °C (uncertainty in ).
  • Electron-donating methyl groups in the target compound likely increase stability and reduce reactivity compared to electron-withdrawing substituents (e.g., Cl, Br) in analogs .

Comparison with Functional Group Analogs

Functional group analogs replace the benzyloxy moiety with other substituents, altering physicochemical properties and applications:

Compound Functional Group Molecular Weight Boiling Point (°C) pKa Applications
This compound Benzyl ether ~222 (estimated) Not reported ~15† Drug intermediates
4-{[tert-butyl(diphenyl)silyl]oxy}butan-1-ol Silyl ether 328.52 399.5 15.05 Protecting group in synthesis
4-[(4-methylphenyl)amino]butan-1-ol Aromatic amine 179.26 Not reported ~10‡ Drug design (H-bonding motifs)
4-{4-[(4-methylbenzenesulfonyl)oxy]butoxy}butan-1-ol Tosyl ester 354.42 Not reported <1§ Reactive intermediate (leaving group)

Notes:

  • †Estimated pKa based on benzyl ether analogs; ‡Amino group pKa inferred; §Tosyl esters are highly acidic.
  • Silyl ethers (e.g., ) offer thermal stability and are used to protect alcohols during synthesis . Tosyl derivatives () facilitate nucleophilic substitutions due to the labile tosyl group .

Research Findings and Implications

  • The 2,4-dimethyl group in the target compound may improve membrane permeability in drug candidates .
  • Functional Group Utility: Silyl ethers () are pivotal in multi-step syntheses, while amino analogs () enable hydrogen bonding interactions critical for receptor targeting .
  • Synthetic Flexibility: The target compound’s benzyloxy group allows for further modifications, such as hydrogenolysis to yield unprotected butan-1-ol, a strategy used in and .

Biological Activity

4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of a butanol backbone with a dimethylbenzyl ether substituent. Its molecular structure can be represented as follows:

C12H18O2\text{C}_{12}\text{H}_{18}\text{O}_2

This structure contributes to its solubility and interaction with biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzyl alcohol derivatives can enhance antimicrobial activity against various pathogens, including fungi and bacteria. The incorporation of such compounds into formulations has been linked to increased efficacy in preserving perishable products .

Cytotoxic Effects

In vitro studies have demonstrated that certain derivatives of butanol compounds can exhibit cytotoxic effects on human tumor cell lines. For example, compounds with similar structures have shown moderate cytotoxicity against A549 (lung cancer) and HeLa (cervical cancer) cell lines . The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Interaction : The lipophilic nature of the compound allows it to interact with cell membranes, disrupting their integrity and leading to cell death.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to reduced cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cells, contributing to their cytotoxic effects .

Study 1: Anticancer Activity

A study investigating the anticancer properties of benzyl alcohol derivatives found that this compound demonstrated significant growth inhibition in HeLa cells at concentrations above 50 µM. The study concluded that the compound's ability to induce apoptosis was mediated through ROS generation and mitochondrial dysfunction .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, formulations containing this compound were tested against Aspergillus niger. Results indicated a synergistic effect when combined with other antimicrobial agents, significantly enhancing the overall efficacy against fungal pathogens .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialEnhanced activity against A. niger
CytotoxicityModerate cytotoxicity on A549 and HeLa
Enzyme InhibitionInhibition of metabolic enzymes
ROS GenerationInduction of oxidative stress

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